Citreamicin beta

Übersicht

Beschreibung

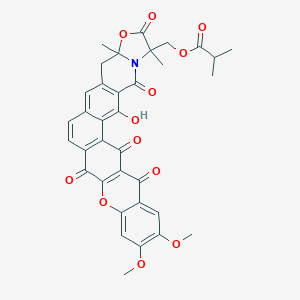

Citreamicin beta is a member of the polycyclic xanthone antibiotics, a class of compounds known for their potent antibacterial properties. It was first isolated from the bacterium Micromonospora citrea. The compound has a complex structure characterized by multiple oxygen and nitrogen atoms, contributing to its unique chemical properties and biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Citreamicin beta is primarily obtained through fermentation processes involving the bacterium Micromonospora citrea. The biosynthesis of this compound involves a type II polyketide synthase pathway, which is responsible for the formation of its polycyclic xanthone core . The fermentation process typically involves culturing the bacterium in a nutrient-rich medium under controlled conditions to optimize the production of the compound.

Industrial Production Methods: Industrial production of this compound follows similar fermentation techniques but on a larger scale. The process involves the use of bioreactors to maintain optimal growth conditions for Micromonospora citrea. After fermentation, the compound is extracted and purified using various chromatographic techniques to achieve the desired purity and concentration .

Analyse Chemischer Reaktionen

Types of Reactions: Citreamicin beta undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple functional groups in its structure, such as hydroxyl, methoxy, and carbonyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize this compound, leading to the formation of various oxidized derivatives.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce the carbonyl groups in this compound to hydroxyl groups.

Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles like hydroxide ions can replace the methoxy groups with hydroxyl groups.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .

Wissenschaftliche Forschungsanwendungen

Citreamicin beta has a wide range of scientific research applications due to its potent antibacterial properties. It has been extensively studied for its activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecalis . Additionally, this compound has shown potential as an antitumor agent, with studies indicating its ability to induce apoptosis in cancer cells . Its unique structure and biological activities make it a valuable compound for research in medicinal chemistry, microbiology, and pharmacology.

Wirkmechanismus

The mechanism of action of citreamicin beta involves the inhibition of bacterial cell wall synthesis. It binds to and inhibits the activity of penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan layers in the bacterial cell wall. This inhibition leads to the weakening of the cell wall and ultimately results in bacterial cell lysis and death . Additionally, this compound has been shown to activate the nuclear transcription factor kappa B pathway, which plays a role in its antitumor activity .

Vergleich Mit ähnlichen Verbindungen

- Neocitreamicin I

- Neocitreamicin II

- Cervinomycin

- Simaomicin

Biologische Aktivität

Citreamicin beta is a polycyclic xanthone derived from the actinomycete Streptomyces caelestis, known for its diverse biological activities, particularly its potent antibacterial properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential applications in medicine.

1. Chemical Structure and Classification

This compound belongs to a class of compounds known as xanthones, characterized by a tricyclic structure containing two aromatic rings and an oxygen-containing heterocycle. The compound's specific structural features contribute to its biological activities, particularly its interaction with bacterial cell walls.

The primary mechanism through which this compound exerts its antibacterial effects involves the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are crucial for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition leads to weakened cell walls and ultimately results in bacterial lysis and death .

Table 1: Comparison of this compound with Other Antibiotics

| Compound | Target Bacteria | MIC (μg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | MRSA, VRE | 0.25 | Inhibition of cell wall synthesis |

| Methicillin | Staphylococcus aureus | 0.5 | Inhibition of cell wall synthesis |

| Vancomycin | Enterococcus faecalis | 1.0 | Inhibition of peptidoglycan synthesis |

3. Antibacterial Activity

This compound has demonstrated significant activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). Studies have reported minimum inhibitory concentration (MIC) values as low as 0.25 μg/mL against MRSA strains, indicating its potential as a therapeutic agent in treating infections caused by drug-resistant bacteria .

4. Cytotoxic Effects and Apoptosis

Research has shown that this compound can induce cytotoxic effects in cancer cell lines through mechanisms involving apoptosis. For instance, studies on HeLa cells have revealed that citreamicin induces apoptosis via the caspase-3 pathway, associated with increased reactive oxygen species (ROS) generation . These findings suggest that this compound may also have potential applications in cancer therapy.

Case Study: Cytotoxicity in HeLa Cells

- Objective : To assess the cytotoxic effects of this compound on HeLa cells.

- Method : Treatment with varying concentrations of this compound was administered, followed by assays to measure cell viability and apoptosis markers.

- Results : Significant apoptosis was observed at concentrations above 1 μM, with increased levels of caspase-3 activation and ROS production.

5. Antifungal Activity

In addition to its antibacterial properties, this compound has exhibited antifungal activity against various plant pathogenic fungi. The compound's efficacy was evaluated using bioassays that demonstrated significant growth inhibition with MIC values ranging from 1.56 to 12.5 μM against pathogens such as Magnaporthe grisea and Cytospora sp. .

Table 2: Antifungal Activity of this compound

| Fungal Pathogen | MIC (μM) | Effectiveness |

|---|---|---|

| Magnaporthe grisea | 1.56 | Complete growth inhibition |

| Cytospora sp. | 3.12 | Complete growth inhibition |

| Fusarium solani | 50 | Moderate inhibition |

6. Conclusion

This compound represents a promising candidate for further research due to its potent antibacterial and antifungal activities, alongside its cytotoxic effects against cancer cells. The compound's ability to inhibit bacterial cell wall synthesis positions it as a valuable tool in combating multidrug-resistant infections. Continued exploration into its mechanisms of action and potential therapeutic applications is warranted.

Eigenschaften

IUPAC Name |

(3-hydroxy-23,24-dimethoxy-7,10-dimethyl-5,8,18,27,29-pentaoxo-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28),21,23,25-nonaen-7-yl)methyl 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H29NO12/c1-14(2)32(42)46-13-34(3)33(43)48-35(4)12-16-9-15-7-8-17-24(22(15)28(39)23(16)31(41)36(34)35)29(40)25-26(37)18-10-20(44-5)21(45-6)11-19(18)47-30(25)27(17)38/h7-11,14,39H,12-13H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUZCCBDSIBRLQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OCC1(C(=O)OC2(N1C(=O)C3=C(C2)C=C4C=CC5=C(C4=C3O)C(=O)C6=C(C5=O)OC7=CC(=C(C=C7C6=O)OC)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H29NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50926266 | |

| Record name | (16-Hydroxy-11,12-dimethoxy-1,3a-dimethyl-2,8,14,15,17-pentaoxo-1,2,3a,4,8,14,15,17-octahydro[1]benzopyrano[2',3':6,7]naphtho[2,1-g][1,3]oxazolo[3,2-b]isoquinolin-1-yl)methyl 2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50926266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

655.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128999-30-4 | |

| Record name | Citreamicin beta | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128999304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (16-Hydroxy-11,12-dimethoxy-1,3a-dimethyl-2,8,14,15,17-pentaoxo-1,2,3a,4,8,14,15,17-octahydro[1]benzopyrano[2',3':6,7]naphtho[2,1-g][1,3]oxazolo[3,2-b]isoquinolin-1-yl)methyl 2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50926266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.